molecular formula C20H28O2 B1246036 17-Hydroxy-7-methylandrosta-1,4-dien-3-one CAS No. 31084-38-5

17-Hydroxy-7-methylandrosta-1,4-dien-3-one

Cat. No. B1246036
CAS RN: 31084-38-5
M. Wt: 300.4 g/mol
InChI Key: YQVYJAMTSLBOFT-UQYBFTDGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17beta-Hydroxy-7alpha-methylandrost-1,4-diene-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Aromatase Inhibition

One significant application of a compound related to 17-Hydroxy-7-methylandrosta-1,4-dien-3-one is in the field of enzyme inhibition. Specifically, 17β-Hydroxy-10-methylthioestra-1,4-dien-3-one is recognized as an irreversible inhibitor of aromatase, a key enzyme responsible for the conversion of androstenedione to estrone. This property suggests potential uses in conditions where aromatase activity needs to be controlled or reduced (Flynn et al., 1981).

Bioconversion Studies

Research on 17β-hydroxy-17α-methyl-androsta-1,4-dien-3-one, a related compound, involves its bioconversion by the green alga T76 Scenedesmus quadricauda. This study reveals how certain steroids can be biotransformed by algae, potentially leading to the discovery of novel compounds with distinct properties (DellaGreca et al., 1996).

Metabolic Pathways

Metandienone, which shares a similar structure, has been studied for its metabolic pathways in humans. Such studies are crucial in understanding how these compounds are processed in the body, which has implications for their pharmacological and toxicological profiles (Schänzer et al., 1995).

Synthesis and Chemical Transformations

Research has also delved into the chemical synthesis and transformation of compounds structurally related to 17-Hydroxy-7-methylandrosta-1,4-dien-3-one. Such studies provide insights into the creation of novel steroids with potentially unique properties, which can have diverse applications in medicine and biology (Yasuda & Mori, 1967).

Pharmacological Profiles

There is also interest in the pharmacological profiles of steroids similar to 17-Hydroxy-7-methylandrosta-1,4-dien-3-one. Such research informs the potential therapeutic uses of these compounds in various medical conditions, including their anti-inflammatory and anticancer activities (Berti et al., 1986).

properties

CAS RN

31084-38-5

Product Name

17-Hydroxy-7-methylandrosta-1,4-dien-3-one

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

17-hydroxy-7,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h6,8,11-12,15-18,22H,4-5,7,9-10H2,1-3H3

InChI Key

YQVYJAMTSLBOFT-UQYBFTDGSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C

SMILES

CC1CC2=CC(=O)C=CC2(C3C1C4CCC(C4(CC3)C)O)C

Canonical SMILES

CC1CC2=CC(=O)C=CC2(C3C1C4CCC(C4(CC3)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxy-7-methylandrosta-1,4-dien-3-one
Reactant of Route 2
17-Hydroxy-7-methylandrosta-1,4-dien-3-one
Reactant of Route 3
17-Hydroxy-7-methylandrosta-1,4-dien-3-one
Reactant of Route 4
17-Hydroxy-7-methylandrosta-1,4-dien-3-one
Reactant of Route 5
17-Hydroxy-7-methylandrosta-1,4-dien-3-one
Reactant of Route 6
17-Hydroxy-7-methylandrosta-1,4-dien-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.